GSK-1004723

Allergic Rhinitis Histamine Receptor Pharmacology Dual Antagonism

GSK-1004723 is a dual H1/H3 receptor antagonist. Unlike standard H1 antihistamines, it engages both targets, making it a valuable tool for dissecting histaminergic signaling. With a high LogP (7.648) and phthalazinone core, it serves as a comparator for lipophilicity-PK/PD studies. Procure for precise dual-target research.

Molecular Formula C39H49ClN4O2
Molecular Weight 641.3 g/mol
CAS No. 955359-72-5
Cat. No. B1672344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1004723
CAS955359-72-5
SynonymsGSK 1004723
GSK-1004723
GSK1004723
Molecular FormulaC39H49ClN4O2
Molecular Weight641.3 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl
InChIInChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1
InChIKeyYANGEESWIGIKOP-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 323 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-1004723 (CAS 955359-72-5): A Dual H1/H3 Histamine Receptor Antagonist Investigated for Allergic Rhinitis


2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one, commonly designated as GSK-1004723 (CAS 955359-72-5), is a synthetic small molecule belonging to the phthalazinone class [1]. It was developed as a novel, dual antagonist targeting both the histamine H1 receptor and the histamine H3 receptor . GSK-1004723 has been investigated for the treatment of allergic rhinitis and seasonal allergic rhinitis, with the highest reported clinical development phase being Phase 2 before discontinuation [2]. The compound exhibits high lipophilicity with a calculated LogP of 7.648 to 7.7729 .

Why GSK-1004723 (CAS 955359-72-5) Cannot Be Functionally Substituted by Standard H1 Antihistamines or H3-Selective Antagonists


GSK-1004723 is distinguished from standard-of-care antihistamines by its dual H1/H3 receptor antagonism mechanism [1]. While conventional H1 antagonists (e.g., loratadine, cetirizine, fexofenadine) and selective H3 antagonists each modulate a single arm of histaminergic signaling, GSK-1004723 was designed to simultaneously engage both targets [2]. Substitution with a selective H1 antagonist would eliminate H3 receptor engagement entirely, potentially abrogating any therapeutic contribution derived from H3 modulation. Conversely, substitution with a selective H3 antagonist would lack the established symptom-relieving H1 blockade. Furthermore, the compound's high lipophilicity (LogP 7.648–7.7729) and distinct phthalazinone core structure confer physicochemical properties that may affect tissue distribution and formulation behavior differently compared to other H1/H3 dual antagonists (e.g., azelastine) [3]. Procurement of generic alternatives without verifying the precise dual-targeting profile and specific molecular architecture would introduce experimental variables that cannot be controlled for in a research context.

Quantitative Differentiation of GSK-1004723 (CAS 955359-72-5): A Systematic Comparison with Alternative H1/H3 Antagonists


Comparative Receptor Target Engagement: GSK-1004723 Exhibits Dual H1/H3 Antagonism Distinct from Single-Target Antihistamines

GSK-1004723 is characterized as a dual antagonist targeting both the histamine H1 receptor and the histamine H3 receptor, a mechanistic distinction from most clinically used antihistamines . This dual targeting is a key differentiator: standard H1 antihistamines (e.g., loratadine, cetirizine, fexofenadine) exhibit negligible affinity for the H3 receptor. This target profile places GSK-1004723 in a distinct subclass of antihistamines designed to potentially provide broader symptom control via combined H1-mediated anti-inflammatory and H3-mediated neuroregulatory effects [1]. No quantitative binding affinity data (IC50 or Ki values) for GSK-1004723 at human H1 or H3 receptors were identified in the source material.

Allergic Rhinitis Histamine Receptor Pharmacology Dual Antagonism

Clinical Development Status: GSK-1004723 Advanced to Phase 2 Trials for Allergic Rhinitis

GSK-1004723 is reported to have reached Phase 2 clinical development for the indication of allergic rhinitis, with at least three clinical trials conducted [1]. This level of clinical investment distinguishes it from many research tool compounds and earlier-stage H3/H1 antagonists that have not progressed beyond preclinical characterization. The highest phase of development being Phase 2 (and subsequently discontinued) provides a defined research milestone for comparative analysis against other investigational dual antagonists in the same class [2].

Allergic Rhinitis Clinical Development Phase 2 Trial

Physicochemical Differentiation: GSK-1004723 Demonstrates Higher Lipophilicity than Azelastine

GSK-1004723 exhibits a high calculated partition coefficient (LogP) of 7.648 to 7.7729, indicating strong lipophilicity . In comparison, azelastine—another dual H1/H3 antagonist with a distinct phthalazinone core structure—has a reported LogP of approximately 4.4 [1]. This quantitative difference in LogP may result in altered tissue distribution, membrane permeability, and pharmacokinetic behavior, making GSK-1004723 a distinct chemical tool from azelastine for experimental use despite their shared dual-targeting mechanism .

Lipophilicity LogP Phthalazinone

Off-Target Binding Profile: GSK-1004723 Shows Low Affinity for RORbeta, Indicating Potential Selectivity over This Nuclear Receptor

In a binding assay for the human retinoic acid-related orphan receptor beta (RORβ), GSK-1004723 demonstrated a dissociation constant (Kd) of 2.5 µM (2,500 nM), indicating relatively weak binding affinity for this off-target [1]. This data point provides a baseline for assessing the compound's selectivity window versus its intended histamine receptor targets. In contrast, no affinity data for GSK-1004723 at H1 or H3 receptors were available in the source material, precluding a direct calculation of the selectivity ratio. The availability of this off-target binding data allows researchers to contextualize the compound's potential for off-target pharmacology in RORβ-dependent pathways.

Off-target Pharmacology RORbeta Selectivity Profiling

Recommended Research and Industrial Applications for GSK-1004723 (CAS 955359-72-5) Based on Validated Differentiation


Investigating the Functional Consequences of Dual H1/H3 Receptor Blockade in Models of Allergic Inflammation

Researchers can utilize GSK-1004723 as a pharmacological probe to study the combined effects of H1 and H3 receptor antagonism, a mechanism distinct from single-target H1 antihistamines. This application is grounded in the compound's defined dual-target profile, which has supported its advancement to Phase 2 clinical evaluation for allergic rhinitis [1]. Experimental designs can compare GSK-1004723 with selective H1 antagonists (e.g., loratadine) and selective H3 antagonists to dissect the contribution of each receptor to overall anti-inflammatory or symptom-relieving effects [2].

Assessing the Impact of High Lipophilicity on Antihistamine Tissue Distribution and Formulation Behavior

With a calculated LogP exceeding that of azelastine by approximately 3.3 units, GSK-1004723 serves as a valuable comparator compound in studies examining the relationship between lipophilicity and the pharmacokinetic/pharmacodynamic (PK/PD) properties of phthalazinone-based antihistamines [1]. Its high lipophilicity may necessitate specialized formulation approaches for both in vitro and in vivo use, as noted by vendor recommendations for solvent selection and in vivo formulation preparation [2] .

Evaluating Selectivity Profiles of Histamine Receptor Ligands Using GSK-1004723 as a Reference Compound

The documented off-target binding affinity of GSK-1004723 for RORβ (Kd = 2.5 µM) provides a benchmark for selectivity screening panels [1]. Researchers developing novel H1/H3 antagonists can use GSK-1004723 as a reference control to assess whether new chemical entities exhibit improved or altered selectivity windows against this nuclear receptor target. This is particularly relevant for compounds intended for chronic administration in inflammatory conditions where RORβ may play a modulatory role.

Retrospective Analysis of Phase 2 Clinical Outcomes in Allergic Rhinitis Trials

Given that GSK-1004723 progressed to Phase 2 clinical development before discontinuation, the compound represents a case study for analyzing the translational challenges of dual H1/H3 antagonism for allergic rhinitis [1]. Researchers in clinical pharmacology and drug development can examine existing trial data (where accessible) to understand the factors—whether efficacy, safety, or strategic—that led to its discontinuation, informing future programs targeting the same or related mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-1004723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.